molecular formula C11H12BrFN2 B11740035 2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11740035
M. Wt: 271.13 g/mol
InChI Key: ZXTLEYKPUYPREL-UHFFFAOYSA-N
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Description

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-4-fluoro-2-methylaniline.

    Formation of Indole Ring: The indole ring is formed through a Fischer indole synthesis, where the aniline derivative reacts with phenylhydrazine in the presence of an acid catalyst.

    Substitution Reactions: The bromine and fluorine substituents are introduced through nucleophilic aromatic substitution reactions.

    Final Step: The ethanamine side chain is attached through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different indole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methylaniline: A precursor in the synthesis of the target compound.

    2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-yl)ethylamine: A closely related indole derivative with similar substituents.

Uniqueness

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine is unique due to its specific combination of bromine, fluorine, and methyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTLEYKPUYPREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Br)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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